"2-Butene, 1,4-dibromo-" chemical properties
"2-Butene, 1,4-dibromo-" chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1,4-Dibromo-2-butene
Introduction
1,4-Dibromo-2-butene (C₄H₆Br₂) is a bifunctional organobromine compound that serves as a versatile and highly reactive building block in organic synthesis.[1][2] Its utility stems from the presence of two reactive allylic bromide functionalities and a central carbon-carbon double bond, enabling a wide array of chemical transformations. This compound exists as two distinct geometric isomers, (Z) (cis) and (E) (trans), whose stereochemistry significantly influences their physical properties and reactivity.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of the specific properties of each isomer is paramount for achieving controlled and predictable outcomes in complex molecular syntheses. The trans-isomer, for example, is a known intermediate in the synthesis of the antihypertensive drug aliskiren.[2] This guide provides a comprehensive technical overview of the molecular structure, spectroscopic profile, synthesis, reactivity, and safe handling of 1,4-dibromo-2-butene.
Molecular Structure and Isomerism
The molecular formula for 1,4-dibromo-2-butene is C₄H₆Br₂, with a molecular weight of approximately 213.90 g/mol .[2][3] The core structure consists of a four-carbon chain with a double bond at the C2 position and bromine atoms attached to the C1 and C4 positions. The restricted rotation around the C=C double bond gives rise to cis (Z) and trans (E) geometric isomerism, which dictates the spatial arrangement of the substituents and impacts the molecule's overall chemical behavior.[1][4]
Caption: Geometric isomers of 1,4-dibromo-2-butene.
Physicochemical Properties
The physical properties of 1,4-dibromo-2-butene are dependent on its isomeric form. The trans isomer is typically a crystalline solid at room temperature, while the cis isomer has a lower melting point.[2][3][5] Both isomers are generally colorless to pale yellow and have limited solubility in water but are soluble in common organic solvents.[1]
| Property | (E)-1,4-dibromo-2-butene (trans) | (Z)-1,4-dibromo-2-butene (cis) |
| CAS Number | 821-06-7[6] | 18866-73-4[2] |
| Molecular Weight | 213.90 g/mol [3] | 213.90 g/mol [2] |
| Appearance | White crystalline solid[3] | White crystalline solid[2] |
| Melting Point | 48-51 °C[5] | 53 °C[2] |
| Boiling Point | 205 °C (lit.)[5] | 82 °C at 14 Torr[2] |
| Density | ~1.867 g/cm³[7] | 1.912 g/cm³[2] |
| Flash Point | 113 °C (closed cup)[5] | Not available |
Spectroscopic Characterization
Definitive identification and assessment of isomeric purity rely heavily on spectroscopic methods. NMR spectroscopy is particularly powerful for distinguishing between the (Z) and (E) isomers.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, both isomers show two primary signals: one for the vinylic protons (-CH=CH-) and one for the methylene protons (-CH₂Br). The key distinguishing feature is the coupling constant (J) between the vinylic protons. The (E) isomer exhibits a larger coupling constant (typically 11-18 Hz) compared to the (Z) isomer (typically 6-14 Hz), which is a direct consequence of the dihedral angle between the protons in the trans and cis configurations, respectively.[2]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum for both isomers is expected to show two signals, corresponding to the two chemically non-equivalent carbon types: the sp³-hybridized methylene carbons (-CH₂Br) and the sp²-hybridized vinylic carbons (=CH-).[4] The chemical shifts differ slightly but discernibly between the isomers, with the signals for the trans isomer generally appearing slightly downfield compared to the cis isomer.[4]
| Carbon Type | Chemical Shift (δ) in ppm for (E)-isomer | Chemical Shift (δ) in ppm for (Z)-isomer |
| -CH₂Br | 33.4 | 28.5 |
| -CH=CH- | 130.2 | 129.0 |
| (Data acquired in CDCl₃ with TMS as internal standard)[4] |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
The IR spectrum provides characteristic functional group information. Key absorptions include C-H stretches for both sp² and sp³ carbons, a C=C stretching vibration, and a prominent C-Br stretching absorption.[2] Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The mass spectrum of 1,4-dibromo-2-butene will display a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.[8] Common fragmentation patterns include the loss of a bromine atom ([M-Br]⁺) and hydrogen bromide ([M-HBr]⁺).[8]
Synthesis of 1,4-Dibromo-2-butene
The most prevalent laboratory and industrial synthesis involves the electrophilic addition of bromine to 1,3-butadiene.[2][9] This reaction typically proceeds at low temperatures (e.g., -15 °C) in an inert solvent like chloroform or dichloromethane.[9][10] It is important to recognize that this reaction is not stereospecific and generally yields a mixture of (Z) and (E) isomers of 1,4-dibromo-2-butene, along with the 1,2-addition byproduct, 3,4-dibromo-1-butene.[2][11] The 1,4-addition product is thermodynamically favored.[11] The desired trans-isomer can often be purified from the mixture via recrystallization.[9]
Caption: General workflow for the synthesis of 1,4-dibromo-2-butene.
Experimental Protocol: Synthesis of 1,4-Dibromo-2-butene (Isomer Mixture)
This protocol is adapted from established procedures for the bromination of butadiene.[9]
-
Materials: 1,3-butadiene, bromine, chloroform (or dichloromethane), petroleum ether.
-
Procedure:
-
Add chloroform to a three-necked flask equipped with a stirrer, a dropping funnel, and a gas inlet tube. Cool the flask to below -10 °C in a cooling bath.[9]
-
Bubble a pre-weighed amount of 1,3-butadiene gas through the cold chloroform with stirring. Continue cooling until the internal temperature is below -15 °C.[9]
-
Slowly add a stoichiometric amount of bromine dropwise from the dropping funnel, ensuring the reaction temperature is maintained at -15 °C.[9]
-
After the bromine addition is complete, continue stirring the mixture at -15 °C for an additional hour.[11]
-
Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature.
-
Distill off the chloroform and any unreacted 1,3-butadiene under reduced pressure.[9]
-
To the remaining crude product, add cold petroleum ether to induce recrystallization. Filter the solid product, wash with a small amount of cold petroleum ether, and dry under vacuum to obtain 1,4-dibromo-2-butene.[9][11]
-
Chemical Reactivity and Applications
As a bifunctional electrophile, 1,4-dibromo-2-butene is a valuable four-carbon synthon.[2] The allylic nature of the C-Br bonds makes them highly susceptible to nucleophilic attack, often proceeding through an Sₙ2 or Sₙ2' mechanism.
-
Nucleophilic Substitution: It reacts with a wide range of nucleophiles to introduce diverse functionalities. For example, reaction with amines can produce diaminoalkenes, and it serves as a precursor in the synthesis of various cyclic and acyclic compounds.[2][6]
-
Organometallic Reactions: It undergoes Sₙ2' substitution with organocuprates (derived from Grignard reagents) to yield 3-alkyl-4-bromo-1-butenes, which are precursors to 2-substituted 1,3-dienes.[12]
-
Allene Synthesis: Reaction with dialkyl ketones in the presence of a base like sodium hydride can lead to the formation of allenic ketones.[13]
-
Polymer Chemistry: It can be used as a monomer in cationic polymerization processes.[6]
Caption: Reactivity of 1,4-dibromo-2-butene with nucleophiles.
Safety and Handling
1,4-Dibromo-2-butene is a hazardous chemical that requires strict safety protocols.
-
Health Hazards: It is toxic if swallowed and causes severe skin burns and eye damage.[14] It is classified as a lachrymator (causes tearing) and vesicant (causes blistering).[3][14] Inhalation may be fatal due to potential spasm, inflammation, and edema of the respiratory tract.[3][15] It is also suspected of causing genetic defects.
-
Personal Protective Equipment (PPE): Handling must be performed in a well-ventilated fume hood.[2] Chemical-resistant gloves, safety goggles with a face shield, and a lab coat are mandatory.[14]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Avoid formation of dust and aerosols.[14]
-
Storage: Store in a cool, dry, and well-ventilated area, typically refrigerated (2-8°C).[5][16] The container should be tightly closed. It may be sensitive to light and air.[3][16][17] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[17]
Conclusion
1,4-Dibromo-2-butene is a fundamentally important reagent in organic chemistry, offering a versatile four-carbon framework for constructing more complex molecules. The distinct properties and reactivity of its (Z) and (E) isomers underscore the necessity of careful stereochemical control and characterization in synthetic planning. While its synthesis via the bromination of butadiene is straightforward, the resulting isomeric mixture often requires purification. Its high reactivity, while synthetically useful, also mandates stringent safety precautions. For professionals in chemical research and drug development, a comprehensive grasp of this reagent's properties is essential for leveraging its synthetic potential safely and effectively.
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